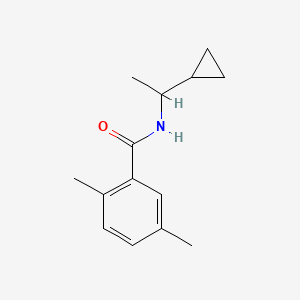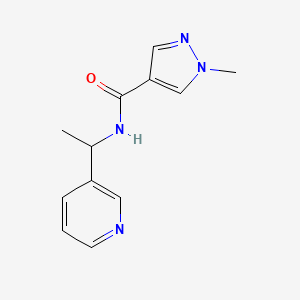![molecular formula C16H23NO2 B7515821 (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone, also known as DMPMM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as ketones and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone. However, it has been shown to be relatively non-toxic and has low acute toxicity. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to have low environmental toxicity, making it a safer alternative to other reagents in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It is also a versatile reagent that can be used in a wide range of organic reactions. However, (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has some limitations. It is relatively expensive compared to other reagents and may not be suitable for all types of organic reactions.
Zukünftige Richtungen
There are several future directions for the use of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone could also be used as a ligand in the synthesis of new metal complexes for catalytic applications. Additionally, further research is needed to better understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde with 3,5-dimethylpiperidine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a building block in the synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and natural products. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-13(2)10-17(9-12)16(18)15-6-4-5-14(8-15)11-19-3/h4-6,8,12-13H,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGISDIPQNOHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)



